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Ranatuerin-2Lb

Cat. No.: B1576025
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Description

Ranatuerin-2Lb is a synthetic antimicrobial peptide (AMP) belonging to the Ranatuerin-2 family, which is primarily isolated from the skin secretions of Rana frogs . These peptides are a critical component of amphibian innate immunity, offering a promising template for the development of novel therapeutic agents against drug-resistant bacteria . Like its well-characterized analogs, this compound is anticipated to exhibit broad-spectrum antimicrobial activity . Peptides in this family typically operate through a mechanism that involves binding to and permeabilizing bacterial cell membranes, leading to rapid cell death . This membrane-targeting action makes it difficult for bacteria to develop resistance, positioning this compound as a valuable tool for researching next-generation anti-infectives . Beyond its direct antibacterial effects, members of the Ranatuerin-2 family have demonstrated the ability to neutralize lipopolysaccharide (LPS) and exhibit anti-inflammatory activities in vitro and in vivo , suggesting potential for managing infection-related inflammation . Furthermore, some ranatuerin peptides have shown anti-biofilm properties and selective cytotoxicity against certain cancer cell lines in preliminary research, opening avenues for oncology and biofilm-related infection studies . Structurally, Ranatuerin-2 peptides are often characterized by a C-terminal cyclic domain stabilized by a disulfide bridge, known as a "Rana box," which is crucial for maintaining their biological activity . Research-grade this compound is provided with high purity and is intended for laboratory investigations only. Intended Use: This product is supplied For Research Use Only. It is strictly not for human, veterinary, or household use.

Properties

bioactivity

Antibacterial, Antifungal

sequence

GILSSIKGVAKGVAKNVAAQLLDTLKCKITGC

Origin of Product

United States

Discovery and Isolation of Ranatuerin 2lb

Gel Permeation Chromatography Applications

Gel permeation chromatography (GPC), also known as size-exclusion chromatography, is often one of the initial purification steps. google.comknauer.net This technique separates molecules based on their size. biocompare.com The crude peptide extract is passed through a column packed with a porous gel. phenomenex.com Larger molecules travel through the column more quickly, while smaller molecules, like Ranatuerin-2Lb, enter the pores of the gel, slowing their progress and allowing for their separation from larger proteins and other components. knauer.netbiocompare.com For instance, Sephadex G-25 or similar materials are used to fractionate the skin extract, with the resulting fractions containing peptides of a certain size range. google.com

Source Organism Identification (e.g., Rana luteiventris, Rana pipiens)

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Peptide Fractionation

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a high-resolution technique that is indispensable for purifying peptides like this compound. google.comnih.gov This method separates molecules based on their hydrophobicity (their tendency to repel water). renyi.huspringernature.com The partially purified peptide mixture from the previous step is loaded onto a column with a nonpolar stationary phase (e.g., C18). renyi.hu A gradient of increasing organic solvent (like acetonitrile) in a polar mobile phase (like water with trifluoroacetic acid) is then used to elute the peptides. renyi.hucerealsgrains.org Less hydrophobic peptides elute first, while more hydrophobic peptides, like this compound, bind more strongly to the column and require a higher concentration of organic solvent to be released. renyi.hunih.gov This technique is highly effective in separating peptides with very similar properties, yielding highly purified fractions of this compound. google.comrenyi.hu

Affinity Chromatography for Purification

Affinity chromatography is a highly specific purification technique that separates molecules based on a unique binding interaction between the target molecule and a ligand immobilized on a stationary phase. stratech.co.uk While not as commonly cited for the initial purification of this compound directly from skin secretions as GPC and RP-HPLC, it is a powerful tool in peptide and protein purification. ptglab.com In the context of this compound, this method could be employed if a specific antibody that recognizes and binds to this compound is available. The antibody would be attached to the chromatography matrix, and when the crude extract is passed through, only this compound would bind. ptglab.com The bound peptide could then be eluted by changing the buffer conditions to disrupt the antibody-peptide interaction. ptglab.com This method offers a very high degree of purification in a single step.

Molecular Biology and Biosynthesis of Ranatuerin 2 Peptides

Precursor Gene Cloning and Characterization

The initial step in understanding the biosynthesis of ranatuerin-2 (B1576050) peptides involves the cloning and characterization of their precursor genes. This process provides the fundamental blueprint for the peptide's primary structure.

"Shotgun" Cloning Methodology for cDNA Library Generation

A key technique employed in the discovery and characterization of ranatuerin-2 peptide precursors is "shotgun" cloning. nih.govvulcanchem.com This method involves the construction of a cDNA library from the skin secretions of frogs, which are a rich source of these antimicrobial peptides. vulcanchem.com

The process begins with the harvesting of skin secretions, from which messenger RNA (mRNA) is isolated. This mRNA is then used as a template for reverse transcription to create a library of complementary DNA (cDNA). A common approach involves using a 3'-RACE (Rapid Amplification of cDNA Ends) technique with a degenerate primer designed to target conserved regions within the signal peptide sequence of antimicrobial peptide precursors. nih.govmdpi.com This allows for the specific amplification and subsequent cloning of the cDNAs encoding these peptides. The cloned cDNAs are then sequenced to determine the nucleotide sequence of the precursor gene. mdpi.com

Nucleotide Sequence Analysis of Preproranatuerin-2

Once the cDNA is sequenced, the nucleotide sequence of the preproranatuerin-2, the precursor to ranatuerin-2, is analyzed. nih.govbioone.org This analysis reveals the open reading frame (ORF) that encodes the entire precursor peptide. nih.gov The nucleotide sequences of ranatuerin-2 precursors from various frog species have been deposited in public databases such as GenBank, making them accessible for comparative studies. nih.govvulcanchem.com

Sequence alignment tools are often used to compare the newly identified precursor sequence with those of other known ranatuerin-2 peptides and their precursors. researchgate.netvectorbuilder.com This comparative analysis helps to identify conserved regions and variations within the peptide family. researchgate.net

Prepropeptide Structure and Post-Translational Processing

The translated amino acid sequence from the preproranatuerin-2 cDNA reveals a multi-domain prepropeptide structure. This precursor undergoes a series of post-translational modifications to yield the mature, biologically active ranatuerin-2 peptide. imrpress.com

Signal Peptide Domain Identification

The N-terminus of the preproranatuerin-2 sequence typically contains a highly conserved signal peptide domain of approximately 22 amino acid residues. nih.govmdpi.comnih.gov This signal peptide is crucial for directing the precursor peptide into the secretory pathway of the cell. mdpi.com Its sequence is often identified through bioinformatic tools that predict signal peptide cleavage sites. nih.govdtu.dk The signal peptide is cleaved off during the initial stages of post-translational processing.

Acidic Spacer Peptide Region Characterization

Following the signal peptide is an acidic spacer peptide region. nih.govmdpi.comnih.gov This domain is characterized by a higher proportion of acidic amino acid residues, such as aspartic acid and glutamic acid. researchgate.netmdpi.com The length and specific sequence of the acidic spacer can vary between different ranatuerin-2 precursors. mdpi.comresearchgate.net This region is believed to play a role in the correct folding and processing of the precursor peptide.

Pro-peptide Convertase Cleavage Site Analysis

At the C-terminal end of the acidic spacer, a specific cleavage site for pro-peptide convertases is present. nih.govmdpi.com This site is typically a pair of basic amino acid residues, most commonly Lysine-Arginine (-KR-). nih.govnih.govnih.gov Pro-peptide convertases, a family of enzymes, recognize and cleave at this site, releasing the mature ranatuerin-2 peptide from the precursor. researchgate.net The identification of this cleavage site is a critical step in defining the boundaries of the mature peptide sequence. nih.govresearchgate.net

Expression Systems for Recombinant Ranatuerin-2 Peptides

The production of Ranatuerin-2 peptides for research and potential therapeutic development relies heavily on recombinant DNA technology. Direct isolation from natural sources, such as frog skin, is often impractical for obtaining large quantities, and chemical synthesis can be costly. remedypublications.comtandfonline.com Recombinant expression systems offer a cost-effective and scalable method for producing these peptides. remedypublications.com However, the inherent antimicrobial nature of Ranatuerin-2 peptides presents a significant challenge, as they can be toxic to the host cells used for their production. remedypublications.comtandfonline.com To overcome this, specialized strategies, particularly the use of fusion proteins, are employed. remedypublications.com The most common hosts for expressing antimicrobial peptides (AMPs) like Ranatuerins are the bacterium Escherichia coli and the methylotrophic yeast Pichia pastoris. remedypublications.comcusabio.com

Escherichia coli Expression Systems

E. coli is a widely utilized host for recombinant protein production due to its rapid growth, well-understood genetics, and the availability of numerous expression vectors. tandfonline.comsmujo.id For toxic peptides like Ranatuerins, expression is typically carried out using a fusion protein strategy. remedypublications.com In this approach, the gene encoding the Ranatuerin peptide is cloned into a vector, such as pGEX or pET, and fused to the gene of a larger, soluble protein like Glutathione-S-transferase (GST) or Maltose-Binding Protein (MBP). remedypublications.comtandfonline.com

This fusion strategy serves two primary purposes:

Neutralization of Toxicity : The fusion partner often masks the toxic activity of the antimicrobial peptide, preventing harm to the E. coli host cell. remedypublications.com

Facilitated Purification : The fusion tag provides a basis for affinity purification. For instance, a GST-fusion protein can be readily isolated from the cell lysate using glutathione-agarose chromatography. tandfonline.com

The expression of the fusion protein is tightly controlled, typically by an inducible promoter like the lac promoter, which can be activated by adding isopropyl-β-D-1-thiogalactopyranoside (IPTG) to the culture medium. tandfonline.com Expression is often conducted at lower temperatures (e.g., 16°C) to enhance protein solubility and stability. tandfonline.com After purification, the Ranatuerin peptide is cleaved from its fusion partner using a specific protease, such as enterokinase, followed by further purification steps like size-exclusion chromatography to isolate the pure, active peptide. tandfonline.com

Pichia pastoris Expression Systems

The yeast Pichia pastoris is another popular and powerful expression system, particularly for peptides that may require post-translational modifications or contain disulfide bonds, a characteristic feature of the Ranatuerin-2 family's C-terminal domain. google.comscience.govglobethesis.com As a eukaryotic host, P. pastoris possesses the cellular machinery for proper protein folding and disulfide bond formation.

Key advantages of the P. pastoris system include:

High-Yield Secretion : Using a signal sequence (like the α-mating factor from Saccharomyces cerevisiae), the recombinant peptide can be secreted into the culture medium, which simplifies purification and separates the toxic peptide from the host cells. nih.gov

Strong, Inducible Promoter : Expression is commonly controlled by the alcohol oxidase 1 (AOX1) promoter, which is tightly regulated and strongly induced by methanol. globethesis.comfrontiersin.org

High Cell Density Fermentation : P. pastoris can be grown to very high cell densities in fermenters, leading to high product yields, with reports of up to 40 mg/L for some recombinant antimicrobial peptides. science.gov

The process involves cloning the Ranatuerin-2 gene into a Pichia expression vector, such as pPIC9K, and transforming it into the yeast cells. globethesis.com The transformed cells are grown in a glycerol-based medium and then switched to a methanol-based medium to induce the expression and secretion of the peptide. frontiersin.org The secreted peptide can then be purified from the culture supernatant. science.gov

The following table summarizes findings from studies on the recombinant expression of Ranatuerin-2 and structurally related frog skin antimicrobial peptides.

Table 1: Research Findings on Recombinant Expression of Ranatuerin-Family and Related Frog Peptides

Peptide Expression Host Vector System Fusion Partner/Strategy Inducer Yield/Result Reference
Ranatuerin-2 Escherichia coli Not Specified Recommended to trigger expression after culture maturity to avoid toxicity. Not Specified Proposed as a viable expression method. google.com
Ranatuerin-2Cb Escherichia coli, Yeast Not Specified Not Specified Not Specified System is commercially available for production. cusabio.com
Palustrin-2CE Escherichia coli BL21(DE3)pLysS pGEX-6p-1 Glutathione-S-transferase (GST) 0.1 mM IPTG ~35-39% of total cellular protein; purified peptide showed inhibitory activity. tandfonline.com
AMPs from Rana dybowskii Pichia pastoris pPIC9K Secreted using α-mating factor signal 0.5% Methanol Successful expression and secretion of active peptides confirmed. globethesis.com
Recombinant SN-1 Pichia pastoris pPIC9 Secreted Methanol ~40 mg/L of culture after purification. science.gov

Table 2: List of Mentioned Compounds

Compound Name
Ranatuerin-2Lb
Ranatuerin-2
Ranatuerin-2Cb
Palustrin-2CE
Glutathione-S-transferase (GST)
Maltose-Binding Protein (MBP)
Isopropyl-β-D-1-thiogalactopyranoside (IPTG)
SN-1
Thioredoxin

Chemical Synthesis and Analog Design of Ranatuerin 2 Peptides

Solid-Phase Peptide Synthesis (SPPS) Methodologies for Ranatuerin-2Lb

The chemical synthesis of ranatuerin-2 (B1576050) peptides, including isoforms like this compound, is predominantly achieved through Solid-Phase Peptide Synthesis (SPPS). nih.govmdpi.com This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. bachem.compowdersystems.com The use of SPPS simplifies the purification process, as reagents and soluble by-products can be easily washed away by filtration after each step. bachem.com

The most common approach for synthesizing ranatuerin-2 peptides is the Fmoc/t-Bu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy. nih.govbeilstein-journals.org The synthesis process begins by anchoring the C-terminal amino acid to a suitable resin. powdersystems.com For ranatuerin analog synthesis, a 4-(2,4-dimethoxy-phenyl-Fmoc-aminomethyl)phenoxyacetamido-ethyl resin has been utilized. google.com The synthesis cycle involves two main steps: the removal of the temporary Nα-Fmoc protecting group, typically with a piperidine (B6355638) solution, followed by the coupling of the next Fmoc-protected amino acid. beilstein-journals.orggoogle.com

To facilitate the formation of the peptide bond, the carboxylic acid group of the incoming amino acid must be activated. beilstein-journals.org Common activating agents used in ranatuerin synthesis include O-benzotriazol-1-yl-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU) in the presence of 1-hydroxybenzotriazole (B26582) (HOBt) and diisopropylethylamine (DIEA). mdpi.comgoogle.com Automated peptide synthesizers, such as the Applied Biosystems model 432A or the Tribute 2-channel peptide synthesiser, are frequently employed to perform these repetitive cycles efficiently. mdpi.comgoogle.com

Once the desired peptide sequence is assembled, the peptide is cleaved from the resin support, and all side-chain protecting groups are removed simultaneously. beilstein-journals.org A common cleavage cocktail for this purpose consists of trifluoroacetic acid (TFA) mixed with scavengers like water, thioanisole, and ethanedithiol to prevent side reactions. nih.govgoogle.com For ranatuerin peptides containing the C-terminal cyclic domain, the formation of the disulfide bond is typically achieved through air oxidation of the purified linear peptide in a dilute solution. nih.gov The final purified peptide's identity and purity are confirmed using techniques like reverse-phase high-performance liquid chromatography (RP-HPLC) and MALDI-TOF mass spectrometry. nih.gov

Design and Synthesis of Truncated Ranatuerin-2 Analogs

For instance, the ranatuerin-2PLx peptide was used as a template to design a truncated analog, R2PLx-22, by removing the C-terminal hexapeptide ring. nih.gov Studies showed that the removal of this domain markedly decreased the antimicrobial activity against most tested microorganisms, suggesting the "Rana box" is crucial for the potency of this specific peptide. nih.gov

In another study, two truncated analogs of ranatuerin-2Pb were synthesized. nih.gov The first, RPa, had the last two C-terminal amino acids removed, while the second, RPb, was significantly shorter, consisting of only the first 18 amino acids with a C-terminal amidation. nih.gov Interestingly, RPb retained broad-spectrum antimicrobial activity, while RPa lost activity against several key pathogens, highlighting a complex relationship between the peptide's length, C-terminal modification, and its specific activity. nih.gov Similarly, the truncation of ranatuerin-2-AW (R2AW) to R2AW(1-22) resulted in a loss of activity against biofilm formation, but when this truncated peptide was amidated at the C-terminus (R2AW(1-22)-NH2), the antibiofilm activity was comparable to the parent peptide. mdpi.com

These findings indicate that while the C-terminal Rana box can be important, its removal can sometimes be compensated for by other modifications, such as C-terminal amidation, which can preserve or restore biological function. nih.govmdpi.com

Table 1: Examples of Truncated Ranatuerin-2 Analogs

Parent PeptideTruncated AnalogDescription of TruncationRationale/Key Finding
Ranatuerin-2PLxR2PLx-22C-terminal hexapeptide ring ('Rana box') was removed. nih.govDemonstrated the importance of the 'Rana box' for antimicrobial activity. nih.gov
Ranatuerin-2PbRPaC-terminal 'RT' dipeptide removed. nih.govResulted in a loss of activity against several pathogens. nih.gov
Ranatuerin-2PbRPbC-terminal 18 amino acids removed and C-terminus amidated. nih.govRetained broad-spectrum antimicrobial activity. nih.gov
Ranatuerin-2-AW (R2AW)R2AW(1-22)C-terminal 'Rana box' domain removed. mdpi.comLost antibiofilm activity. mdpi.com
Ranatuerin-2-AW (R2AW)R2AW(1-22)-NH2'Rana box' replaced with an amidated lysine (B10760008). mdpi.comDisplayed comparable antibiofilm activity to the parent peptide. mdpi.com

Rational Design of Substituted Ranatuerin-2 Isoforms

Rational design involves making specific amino acid substitutions in the peptide sequence to enhance desired properties like antimicrobial potency, target specificity, or stability, while potentially reducing undesired effects like toxicity. mdpi.commdpi.com This approach is guided by the understanding of the structure-activity relationship of the parent peptide. nih.gov Key parameters often manipulated include cationicity (net positive charge) and hydrophobicity, which are critical for the interaction of AMPs with microbial membranes. mdpi.com

One strategy involves replacing neutral or acidic amino acids with basic residues like lysine or arginine to increase the peptide's net positive charge. mdpi.commdpi.com For example, a highly active analog of R2AW was created by deleting the Rana box and substituting other residues to increase cationicity and hydrophobicity ([Lys4,19, Leu20]R2AW(1-22)-NH2). mdpi.comnih.gov This rationally designed peptide exhibited significantly optimized antibacterial and anticancer activities. mdpi.comnih.gov

Conversely, substitutions can be made to probe the importance of specific residues. In the S-24-R2Plx analog, a lysine residue within the cyclic domain of Ranatuerin-2PLx was replaced with a neutral serine. nih.gov This single substitution, which eliminated a positive charge within the loop, greatly impaired the antibacterial activity, further confirming that cationicity within the C-terminal domain is required for the biological potency of this ranatuerin family member. nih.gov Another study showed that substituting lysine residues at positions 7 and 11 with arginine in a different ranatuerin analog resulted in decreased potency, demonstrating that the specific type and position of the cationic residue are crucial. google.com

These examples of targeted residue substitution demonstrate a powerful method for optimizing the therapeutic properties of ranatuerin-2 peptides, leading to the development of novel candidates with enhanced efficacy. mdpi.comnih.gov

Table 2: Examples of Substituted Ranatuerin-2 Analogs

Parent Peptide/TemplateSubstituted AnalogDescription of SubstitutionRationale/Key Finding
Ranatuerin-2PLxS-24-R2PlxLysine at position 24 replaced with serine. nih.govGreatly impaired antibacterial activity, showing the importance of cationicity in the C-terminal loop. nih.gov
R2AW(1-22)-NH2[Lys4,19, Leu20]R2AW(1-22)-NH2Aspartic acid at position 4 and lysine at 19 replaced with lysine; threonine at 20 replaced with leucine. mdpi.comSignificantly enhanced antibacterial and anticancer activities by increasing cationicity and hydrophobicity. mdpi.comnih.gov
Ranatuerin AnalogArg7, Arg11 AnalogLysine at positions 7 and 11 replaced with arginine. google.comResulted in decreased potency, despite an increase in positive charge. google.com

Structural Elucidation and Conformational Analysis of Ranatuerin 2lb

Amino Acid Sequence Elucidation of Ranatuerin-2Lb

The primary structure of this compound was determined through protein sequencing. It is a 32-amino acid polypeptide. uniprot.org The full-length cDNA encoding the this compound precursor reveals a typical structure for amphibian defense peptides, which includes a signal peptide region, an acidic spacer, and a processing site that releases the mature peptide. nih.gov The specific amino acid sequence for the mature this compound peptide is detailed in the table below. uniprot.orgmdpi.comresearchgate.net

PropertyDetails
Peptide Name This compound
Source Organism Rana luteiventris (Columbia spotted frog)
UniProt ID P82829
Length 32 Amino Acids
Sequence GILSSIKGVAKGVAKNVAAQLLDTLKCKITGC

Predicted and Experimentally Determined Secondary Structures

The secondary structure of this compound is crucial for its function and is characterized by several key motifs. Like many antimicrobial peptides, its conformation is highly dependent on the environment. nih.govproteopedia.org

This compound is predicted to form an amphipathic α-helical structure, a common feature among many membrane-active antimicrobial peptides. nih.govnih.govnih.gov This structure is characterized by the spatial segregation of hydrophobic and hydrophilic amino acid residues on opposite sides of the helix. nih.gov This amphipathicity is critical for its interaction with and disruption of microbial cell membranes. nih.gov Helical wheel projections of ranatuerin peptides show a distinct hydrophobic face, which facilitates insertion into the lipid bilayer, and a cationic hydrophilic face that interacts with the negatively charged components of microbial membranes. nih.gov The propensity to form this helical structure is often studied experimentally using Far-UV circular dichroism (CD) spectroscopy, which can quantify the percentage of α-helical, β-sheet, and random coil content in a peptide sample. formulationbio.comcreative-proteomics.com

A defining feature of the ranatuerin family, including this compound, is the presence of a C-terminal cyclic motif known as the "Rana-box". nih.govmdpi.com This motif is formed by an intramolecular disulfide bond between two cysteine residues. uniprot.orgmdpi.com In this compound, this bridge occurs between the cysteine at position 27 and the cysteine at the C-terminus (position 32). uniprot.org This creates a heptapeptide (B1575542) loop (Cys-Lys-Ile-Thr-Gly-Cys). uniprot.org While the exact function of the Rana-box can vary between different peptide families, in ranatuerins, its removal has been shown to dramatically reduce biological activity, indicating it is essential for maintaining a functionally active conformation. nih.govmdpi.com

Detailed structural analysis of a closely related peptide, Ranatuerin-2CSa, using Nuclear Magnetic Resonance (NMR) spectroscopy has identified a full-length helix-turn-helix motif. nih.govproteopedia.orgbmrb.io This structure consists of a long N-terminal α-helix (residues 2-21), followed by a turn region (residues 22-25), and a shorter C-terminal α-helix (residues 26-30). nih.govproteopedia.org This motif is a characteristic conformation for this class of peptides in membrane-mimicking environments. nih.govbiorxiv.org Given the high sequence homology and shared structural features like the Rana-box, it is predicted that this compound adopts a similar helix-turn-helix conformation upon interacting with target membranes.

Structural MotifDescriptionResidue Positions (in Ranatuerin-2CSa)
N-Terminal α-Helix A long, amphipathic helical domain.I(2) - L(21)
Turn A flexible linker region connecting the two helices.L(22) - L(25)
C-Terminal α-Helix A shorter helical segment leading into the Rana-box.K(26) - T(30)
Rana-Box A C-terminal loop stabilized by a disulfide bridge.C(27) ↔ C(32)

Cysteine-Bridged Cyclic Hexapeptide Motif (Rana-Box) Analysis

Influence of Solvent Environments on this compound Conformation

The conformation of this compound and its analogs is highly influenced by the solvent environment, a hallmark of many antimicrobial peptides. nih.govnih.gov

Aqueous Solution : In a simple aqueous or phosphate-buffered saline (PBS) solution, Ranatuerin-2CSa was found to lack a defined secondary structure, existing predominantly as a random coil. nih.govproteopedia.org This flexibility in an aqueous environment is typical for this peptide family. nih.gov

Membrane-Mimetic Environments : In the presence of membrane-mimicking solvents, such as 2,2,2-trifluoroethanol (B45653) (TFE) or sodium dodecyl sulfate (B86663) (SDS) micelles, the peptide undergoes a significant conformational change. nih.govresearchgate.net NMR and CD spectroscopy studies on Ranatuerin-2CSa show that in a TFE-water mixture, the peptide folds into its characteristic α-helical structure. nih.govproteopedia.org TFE is known to promote the formation of intramolecular hydrogen bonds, thereby stabilizing helical structures. researchgate.net This solvent-induced folding demonstrates that the peptide is intrinsically programmed to adopt its active, helical conformation upon encountering the hydrophobic environment of a cell membrane. nih.govbiorxiv.org

Computational Modeling for Three-Dimensional Structure Prediction

In addition to experimental methods, computational modeling has been employed to predict the three-dimensional structure of this compound. mdpi.comresearchgate.net Protein structure prediction databases like AlphaFold contain entries for this compound (P82829), providing a computationally derived model of its tertiary structure. uniprot.org Furthermore, its 3D structure has been predicted and used as a basis for machine learning models aimed at identifying peptides with specific biological activities. mdpi.comresearchgate.net These computational approaches often use algorithms that piece together structural fragments from known proteins and refine the model based on physicochemical principles. researchgate.net The resulting models are consistent with experimental data, showing a predominantly α-helical conformation, particularly in the N-terminal region, and the C-terminal loop constrained by the disulfide bond. uniprot.orgresearchgate.net

Structure Activity Relationship Sar Studies of Ranatuerin 2 Peptides

Impact of Full Sequence Integrity on Biological Potency

The integrity of the full amino acid sequence is a significant determinant of the biological potency of ranatuerin-2 (B1576050) peptides. Studies involving truncated analogues have demonstrated that while the entire sequence contributes to optimal activity, shorter versions can retain function, albeit often altered.

However, the necessity of the full sequence can be context-dependent. In a study on ranatuerin-2Pb, a truncated analogue called RPa, which had C-terminal residues removed, lost its antimicrobial activity against several microorganisms, including Candida albicans and methicillin-resistant Staphylococcus aureus (MRSA). nih.govmdpi.com In contrast, another analogue, RPb, which consisted of the 18 C-terminal amino acids and was amidated, retained its broad-spectrum antimicrobial activity. nih.govmdpi.com This indicates that specific modifications, such as C-terminal amidation, can compensate for the loss of certain parts of the sequence, preserving the peptide's function. mdpi.com Therefore, while full sequence integrity is generally important for maximal potency, the specific contribution of different domains allows for the design of smaller, yet still active, peptide analogues.

Role of α-Helical Content in Antimicrobial Efficacy

A defining characteristic of ranatuerin-2 peptides is their propensity to form an α-helical secondary structure, which is widely considered essential for their antimicrobial efficacy. vulcanchem.com This helical conformation is not stable in aqueous solutions but is adopted when the peptide interacts with the negatively charged membranes of microorganisms. nih.govmdpi.comvulcanchem.com The amphipathic nature of this helix, with distinct hydrophobic and hydrophilic faces, facilitates the disruption of the bacterial membrane, leading to cell death. vulcanchem.com

The link between α-helical content and biological activity is well-documented. Circular dichroism (CD) spectroscopy studies have shown that ranatuerin-2 peptides and their active analogues exhibit a high percentage of α-helical structure in membrane-mimicking environments, such as trifluoroethanol (TFE) solutions or in the presence of liposomes. nih.govmdpi.comvulcanchem.com For example, the helical content of Ranatuerin-2Pb was found to be significantly higher in a 50% TFE solution (50%) and in the presence of bacterial membrane mimics (40-59%) compared to an aqueous environment (3.5%). vulcanchem.com

Modifications that disrupt this helical structure often lead to a loss of activity. The removal of the C-terminal Rana-box domain from both Ranatuerin-2PLx and R2AW resulted in a marked reduction in their α-helical content, which correlated with their diminished antimicrobial and antiproliferative potency. nih.govmdpi.comportlandpress.com This suggests that the C-terminal loop plays a crucial role in stabilizing the α-helical conformation necessary for membrane interaction and disruption. mdpi.comnih.gov

Table 1: Environment-Dependent Secondary Structure of Ranatuerin-2Pb This table illustrates how the secondary structure of Ranatuerin-2Pb changes in different solvent environments, highlighting the induction of α-helicity in membrane-mimicking conditions.

Solution Environment Helix (%) Antiparallel (%) Parallel (%) Turn (%) Other (%)
H₂O (Aqueous) 3.5 26.6 0 18.3 51.5
50% TFE/H₂O 50.0 7.8 1.2 10.9 29.8
POPC/POPG 1:1 (S. aureus mimic) 59.2 1.2 2.7 10.8 26.1
POPE/POPG 3:1 (E. coli mimic) 40.0 3.8 8.7 11.8 35.7

Data sourced from studies on Ranatuerin-2Pb. vulcanchem.com

Significance of Cysteine Residues and Cysteine Bridges in Ranatuerin-2 Activity

Ranatuerin-2 peptides, including Ranatuerin-2Lb, are characterized by the presence of two invariant cysteine residues near the C-terminus. researchgate.netuniprot.org These residues form an intramolecular disulfide bridge, creating a cyclic hexapeptide or heptapeptide (B1575542) domain known as the "Rana box". mdpi.comresearchgate.netgoogle.com The role of this disulfide bridge has been a subject of significant investigation.

Initially, it was thought that this covalent bond was essential for constraining the peptide's structure and maintaining its biological activity. nih.gov However, recent studies have challenged this assumption. Research on ranatuerin-2-AW (R2AW) involved the creation of a linear analogue, [Ser23,29]R2AW, where the two cysteine residues were replaced with serine. mdpi.comvulcanchem.com Serine was chosen for its structural similarity to cysteine but its inability to form a disulfide bond. nih.gov

Surprisingly, this linear mutant, which lacked the cysteine bridge, exhibited antibacterial activity similar to that of the native, cyclic R2AW peptide. mdpi.comnih.govresearchgate.net This finding strongly implies that the disulfide bridge, and by extension the cyclic nature of the Rana box, may be dispensable for the antibacterial activity of some ranatuerin-2 peptides. mdpi.comnih.gov This suggests that the peptide can maintain a functionally active conformation even without the structural constraint of the cysteine bridge.

Table 2: Antimicrobial Activity of Ranatuerin-2-AW (R2AW) and its Linear Analogue This table compares the Minimum Inhibitory Concentration (MIC) of the native R2AW peptide with its linear analogue ([Ser23,29]R2AW), which lacks the disulfide bridge, against various bacteria. Values are in µM.

Peptide S. aureus MRSA E. faecalis E. coli K. pneumoniae P. aeruginosa
R2AW (Native) 32 32 32 32 64 128
[Ser23,29]R2AW (Linear) 64 256 256 64 256 >256

Data indicates that while there are some differences, the linear analogue retains moderate to significant antibacterial activity, suggesting the disulfide bridge is not absolutely essential for this function. mdpi.comnih.govvulcanchem.com

Functional Contribution of the Rana-Box Loop Domain to Biological Potency

The Rana-box, the cyclic C-terminal domain stabilized by the disulfide bridge, has a variable but often significant role in the biological potency of ranatuerin-2 peptides. mdpi.com Its function is not uniform across all activities, and its importance can differ even among closely related peptides. nih.gov

Influence of Net Positive Charge on Peptide Activity and Target Interaction

A fundamental characteristic of most antimicrobial peptides, including the ranatuerin-2 family, is a net positive charge at physiological pH. vulcanchem.comimrpress.com This cationicity is a primary driver of their biological activity, facilitating the initial electrostatic interaction with the predominantly negatively charged surfaces of bacterial and cancer cell membranes. vulcanchem.comfrontiersin.org

Increasing the net positive charge of ranatuerin-2 peptides often correlates with enhanced biological potency. Studies have consistently shown that analogues designed with a higher net positive charge exhibit improved antimicrobial and anticancer activities. mdpi.com A prime example is the ranatuerin-2-AW analogue [Lys4,19, Leu20]R2AW(1-22)-NH2, where acidic amino acids were replaced with the positively charged lysine (B10760008). nih.gov This modification resulted in a peptide with significantly more potent antibacterial and anticancer effects compared to the parent peptide. mdpi.comnih.gov

Conversely, reducing the net positive charge can severely impair activity. An analogue of Ranatuerin-2PLx with a reduced positive charge in its C-terminal loop showed a dramatic reduction in its antibacterial potency. nih.govresearchgate.net It is generally accepted that a minimum net charge of +2 is required for cationic antimicrobial peptides to exert their biological effects. mdpi.com The magnitude of the positive charge directly influences the peptide's ability to bind to and disrupt target cell membranes, making it a key parameter in the design of potent therapeutic agents. frontiersin.org

Mechanistic Investigations of Ranatuerin 2lb Biological Activity

Molecular Mechanisms of Antimicrobial Action

Ranatuerin-2Lb, a member of the ranatuerin-2 (B1576050) family of antimicrobial peptides (AMPs), exhibits its antimicrobial effects through a multi-faceted approach primarily targeting the integrity and function of microbial cell membranes. google.comgoogle.com These peptides are characterized by their cationic nature and their ability to adopt an amphipathic α-helical structure, which are crucial for their interaction with and disruption of microbial membranes. google.comgoogle.comimrpress.com

Cell Membrane Permeabilization and Disruption Dynamics

The initial and most critical step in the antimicrobial action of this compound is its interaction with the bacterial cell membrane. nih.gov The peptide's positive charge facilitates an electrostatic attraction to the negatively charged components of microbial membranes, such as lipopolysaccharides in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. mdpi.com This interaction leads to the accumulation of peptide molecules on the membrane surface. uenf.br

Upon reaching a threshold concentration, the amphipathic nature of this compound drives its insertion into the lipid bilayer. uenf.brmdpi.com This insertion disrupts the normal packing of the lipid acyl chains, leading to a loss of membrane integrity, a process known as permeabilization. google.comgoogle.comwisdomlib.org This disruption can manifest as the formation of transient pores or a more generalized destabilization of the membrane, ultimately leading to the leakage of intracellular contents and cell death. imrpress.com Studies on related ranatuerin peptides have shown that this membrane disruption is a rapid process. For instance, a truncated analogue of Ranatuerin-2Pb demonstrated a rapid bacterial killing manner via membrane permeabilization. nih.gov

The table below summarizes the minimum inhibitory concentrations (MICs) of Ranatuerin-2Pb against various microorganisms, indicating its spectrum of activity.

MicroorganismMIC (µM)
Staphylococcus aureus32
Escherichia coli32
Candida albicans32
Methicillin-resistant S. aureus (MRSA)32
Enterococcus faecalis>256
Pseudomonas aeruginosa>256
Data sourced from a study on Ranatuerin-2Pb, a closely related peptide. nih.gov

Formation of Ion Channels and Induction of Osmotic Imbalance

A key consequence of membrane disruption by this compound is the formation of ion channels. google.comgoogle.com The presence of cationic residues, particularly lysine (B10760008), is believed to be instrumental in creating these channels, which destroy the ionic gradient across the cell membrane. google.comgoogle.com This uncontrolled passage of ions disrupts the cell's osmotic balance, leading to an influx of water and subsequent cell swelling and lysis. google.comgoogle.com While direct evidence for specific ion channel structures formed by this compound is still emerging, the "barrel-stave" and "toroidal pore" models are commonly proposed mechanisms for how AMPs like ranatuerins create these pores in the membrane. mdpi.com

Investigation of Intracellular Target Interactions in Microbial Cells

While membrane disruption is the primary mechanism, there is growing evidence that antimicrobial peptides, including those in the ranatuerin family, may also have intracellular targets. mdpi.commdpi.com After permeating the cell membrane, these peptides can enter the cytoplasm and interact with various intracellular components. frontiersin.org Potential intracellular targets include DNA, RNA, and various enzymes, where the peptide's binding could interfere with essential cellular processes such as replication, transcription, and translation. mdpi.com However, specific intracellular targets of this compound have not yet been definitively identified, and this remains an active area of research.

Cellular Mechanisms of Antiproliferative Activity in Cancer Cells

Beyond its antimicrobial properties, this compound and its analogues have demonstrated significant antiproliferative activity against various cancer cell lines. nih.govresearchgate.netmdpi.com The mechanisms underlying this anticancer effect appear to involve the induction of programmed cell death, or apoptosis.

Apoptosis Induction Pathways

Studies on ranatuerin peptides, such as Ranatuerin-2PLx, indicate that they can induce apoptosis in cancer cells. nih.govnih.gov Apoptosis is a controlled process of cell death that is crucial for normal development and tissue homeostasis. nih.gov It can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathways. nih.govmdpi.com For some antimicrobial peptides, the induction of apoptosis in cancer cells is linked to the activation of the intrinsic pathway, which involves the release of cytochrome c from the mitochondria. nih.gov

The table below presents the half-maximal inhibitory concentration (IC50) values for this compound against several human cancer cell lines, demonstrating its cytotoxic potential.

Cell LineCancer TypeIC50 (µM)
A549Lung Cancer15.32 researchgate.netmdpi.com
MCF-7Breast Cancer>50
HeLaCervical Cancer>50
LoVoColon Cancer>50
Data from a study evaluating the in vitro anticancer activity of this compound. researchgate.netmdpi.com
Caspase Activation Analysis

A hallmark of apoptosis is the activation of a family of cysteine proteases called caspases. plos.orgplos.org These enzymes are synthesized as inactive zymogens (procaspases) and are activated in a cascade upon receiving an apoptotic signal. plos.orgd-nb.info Initiator caspases (like caspase-8 and -9) are activated first and in turn activate effector caspases (like caspase-3, -6, and -7), which then cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis. mdpi.comfrontiersin.orgresearchgate.net

Research on Ranatuerin-2PLx has shown that its antiproliferative effects are associated with the activation of caspase-3. nih.govnih.gov The activation of caspase-3, a key executioner caspase, suggests that the apoptotic pathway induced by this ranatuerin peptide culminates in the canonical caspase cascade leading to cell death. nih.govnih.gov Further analysis of which specific initiator caspases are activated by this compound would provide more definitive insights into whether the extrinsic or intrinsic apoptotic pathway is predominantly involved.

PARP Activation in Cancer Cells

Poly (ADP-ribose) polymerases (PARPs) are enzymes critical for various cellular functions, including DNA repair, gene transcription, and apoptosis. nih.gov The activation of PARP1 is a key cellular response to DNA damage. nih.gov In the context of cancer therapy, the inhibition of PARP is a well-established strategy, particularly for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. nih.govecancer.org PARP inhibitors can trap PARP enzymes at sites of DNA damage, leading to protein-DNA complexes that are highly toxic to cancer cells. ecancer.org

While many anticancer peptides (ACPs) exert their effects by inducing apoptosis, the specific interaction between this compound and the PARP activation pathway has not been fully elucidated. brieflands.com Some ACPs have been shown to work synergistically with PARP inhibitors, enhancing tumor inhibition. brieflands.com However, direct modulation of PARP activation by this compound itself remains a subject for future investigation. The anticancer activity of the related peptide Ranatuerin-2PLx has been linked to the induction of apoptosis via caspase activation, but its direct effect on PARP is not specified. nih.govmdpi.com Therefore, exploring whether this compound's mechanism involves direct or indirect modulation of PARP activity could reveal new therapeutic insights.

Cell Cycle Regulation Modulation

The cell cycle is a fundamental process that ensures the faithful replication and division of cells. It is tightly controlled by regulatory proteins and checkpoints. mdpi.com In cancer, this regulation is often disrupted, leading to uncontrolled cell proliferation. mdpi.com Anticancer agents frequently work by interfering with the cell cycle, inducing cell cycle arrest or apoptosis (programmed cell death). mdpi.com

Peptides in the ranatuerin family have been shown to exert their antiproliferative effects by inducing apoptosis. nih.govmdpi.com For instance, Ranatuerin-2PLx was observed to trigger early apoptosis in cancer cells, a process involving the activation of caspase-3. nih.gov This activation is a hallmark of the apoptotic cascade, which ultimately leads to cell death. mdpi.com The process involves the externalization of phosphatidylserine (B164497) on the cell membrane, which was observed after challenging cancer cells with Ranatuerin-2PLx. nih.gov While it is established that ranatuerin peptides can induce apoptosis, detailed studies on how this compound specifically modulates different phases of the cell cycle (e.g., G1, S, G2/M) in cancer cells are needed to fully understand its regulatory impact.

Exploration of Specific Signaling Pathways (e.g., MAPK, PI3K/AKT)

The Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-Kinase (PI3K)/AKT signaling pathways are crucial regulators of cell proliferation, survival, and differentiation. In many cancers, these pathways are aberrantly activated, promoting tumor growth and resistance to therapy. Targeting these pathways is a key strategy in cancer treatment. oncotarget.com

The direct effects of this compound on the MAPK and PI3K/AKT pathways have not yet been extensively detailed in published research. However, the known mechanisms of other anticancer peptides suggest potential interactions. Some peptides can trigger apoptosis by affecting regulators like Bax and Bcl-2, which can be influenced by the PI3K/AKT pathway. brieflands.com Given that this compound induces apoptosis, it is plausible that its mechanism involves the modulation of these or other critical survival pathways. Further research is required to determine if this compound's cytotoxic activity is mediated through the inhibition or modulation of the MAPK or PI3K/AKT signaling cascades in cancer cells.

Selective Action Mechanisms Towards Target Microorganisms and Cancer Cells

This compound and related peptides exhibit a dual therapeutic potential, acting against both pathogenic microorganisms and cancer cells. mdpi.comresearchgate.net This selective toxicity is largely attributed to fundamental differences between the target cell membranes and those of host mammalian cells. imrpress.comnih.gov

Action on Microorganisms: The antimicrobial mechanism of ranatuerin peptides is primarily based on their physicochemical properties. imrpress.com These peptides are typically cationic (positively charged) and amphipathic, meaning they have both hydrophobic and hydrophilic regions. researchgate.net This structure allows them to preferentially interact with the negatively charged outer membranes of bacteria and fungi. imrpress.com The initial electrostatic attraction between the cationic peptide and the anionic components of the microbial membrane facilitates accumulation on the cell surface. imrpress.com Following this, the peptide disrupts the membrane's integrity, potentially by forming pores or through a "carpet-like" mechanism, leading to the loss of osmotic balance and cell death. mdpi.comgoogle.com Ranatuerin family peptides demonstrate a broad spectrum of activity against Gram-positive and Gram-negative bacteria. google.commdpi.com

Action on Cancer Cells: A similar principle of electrostatic interaction governs the selectivity of this compound for cancer cells over normal cells. nih.gov Cancer cell membranes often display a higher net negative charge than normal cells due to an increased surface presentation of anionic molecules like phosphatidylserine. nih.govnih.gov This feature makes them a preferential target for cationic anticancer peptides like this compound. nih.gov The peptide's interaction with the cancer cell membrane can lead to permeabilization and lysis or trigger an apoptotic cascade. mdpi.commdpi.com

Studies have demonstrated this selectivity experimentally. This compound showed effective killing of A549 lung cancer cells with a half-maximal inhibitory concentration (IC50) of 15.32 µM, while exhibiting low toxicity towards normal human embryonic kidney (293T) cells, with an IC50 value greater than 50 µM. nih.govresearchgate.net This significant difference in cytotoxicity underscores the peptide's selective action. The mechanism for related ranatuerins has been shown to involve inducing apoptosis through caspase activation, suggesting a mode of action that goes beyond simple membrane lysis. nih.govmdpi.com

Data Tables

Table 1: Selective Cytotoxicity of this compound

This table displays the half-maximal inhibitory concentration (IC50) of this compound against a human cancer cell line versus a normal human cell line, demonstrating its selective toxicity. Data is sourced from a study on anticancer peptide prediction. nih.govresearchgate.net

Cell LineCell TypeIC50 (µM)Source
A549 Human Lung Carcinoma15.32 researchgate.net
293T Human Embryonic Kidney (Normal)> 50 nih.gov

Table 2: Representative Antimicrobial Activity of a Ranatuerin-2 Family Peptide (Ranatuerin-2Pb)

This table shows the Minimum Inhibitory Concentration (MIC) for Ranatuerin-2Pb against various microorganisms, illustrating the broad-spectrum activity characteristic of the Ranatuerin-2 family.

MicroorganismTypeMIC (µM)Source
Staphylococcus aureusGram-positive Bacteria4 mdpi.com
Escherichia coliGram-negative Bacteria8 mdpi.com
Candida albicansFungus (Yeast)8 mdpi.com
MRSAGram-positive Bacteria (Resistant)4 mdpi.com
Pseudomonas aeruginosaGram-negative Bacteria> 64 mdpi.com

Preclinical Efficacy Studies of Ranatuerin 2lb and Analogs

Broad-Spectrum Antimicrobial Efficacy In Vitro

Ranatuerin-2Lb, a peptide isolated from the skin of the Columbia spotted frog (Rana luteiventris), and its synthetic analogs have demonstrated a wide range of antimicrobial activities in laboratory settings. uniprot.orggoogle.com These peptides are part of the ranatuerin-2 (B1576050) family, which are generally characterized by their broad-spectrum activity against various pathogens. google.commdpi.com

Activity Against Gram-Positive Bacterial Strains (e.g., Staphylococcus aureus, MRSA)

This compound and its analogs have shown notable efficacy against Gram-positive bacteria, including the notoriously difficult-to-treat Methicillin-resistant Staphylococcus aureus (MRSA). nih.govnih.govnih.gov Staphylococcus aureus is a major human pathogen responsible for a wide array of infections, and the emergence of multidrug-resistant strains like MRSA presents a significant challenge to public health. nih.govmdpi.com

The native this compound peptide has demonstrated antibacterial activity against S. aureus. uniprot.org Studies on its analogs have further elucidated their potential. For instance, the analog RPb, derived from Ranatuerin-2Pb, exhibited significant antimicrobial activity against S. aureus and MRSA. nih.gov Another analog, Ranatuerin-2PLx, also showed activity against MRSA, although it was less potent against the resistant strain compared to the wild-type S. aureus. nih.gov The development of resistance to conventional antibiotics by S. aureus underscores the need for novel antimicrobial agents. nih.gov

PeptideBacterial StrainMIC (µM)Source
Ranatuerin-2PbS. aureus8 nih.gov
Ranatuerin-2PbMRSA16 nih.gov
RPb (analog)S. aureus4 nih.gov
RPb (analog)MRSA8 nih.gov
Ranatuerin-2PLxS. aureus32 nih.gov
Ranatuerin-2PLxMRSA256 nih.gov

Activity Against Gram-Negative Bacterial Strains (e.g., Escherichia coli, Pseudomonas aeruginosa)

The efficacy of this compound and its analogs extends to Gram-negative bacteria, which are characterized by a more complex cell wall structure that can be challenging for antimicrobial agents to penetrate.

This compound has been shown to be active against Escherichia coli. uniprot.org The analog RPb also demonstrated activity against E. coli. nih.gov However, the parent peptide, Ranatuerin-2Pb, did not show inhibitory activity against Pseudomonas aeruginosa. nih.gov Similarly, the analog RPa lost its activity against P. aeruginosa. nih.gov In contrast, another analog, RPb, did exhibit activity against this opportunistic pathogen. nih.gov The analog Ranatuerin-2PLx was active against E. coli but not P. aeruginosa. nih.gov

PeptideBacterial StrainMIC (µM)Source
Ranatuerin-2PbE. coli8 nih.gov
Ranatuerin-2PbP. aeruginosa>256 nih.gov
RPb (analog)E. coli16 nih.gov
RPb (analog)P. aeruginosa64 nih.gov
Ranatuerin-2PLxE. coli32 nih.gov
Ranatuerin-2PLxP. aeruginosa>512 nih.gov

Antifungal Activity Assessment (e.g., Candida albicans, Batrachochytrium dendrobatidis)

In addition to their antibacterial properties, this compound and its analogs have demonstrated activity against pathogenic fungi.

This compound is active against Candida albicans, a common cause of fungal infections in humans. uniprot.orgbiomedpharmajournal.org The analog Ranatuerin-2Pb also exhibited strong activity against C. albicans. nih.gov However, its truncated analog, RPa, lost this antifungal activity. nih.gov The analog RPb, on the other hand, retained its activity against C. albicans. nih.gov Another analog, Ranatuerin-2PLx, showed moderate activity against this yeast. nih.gov

Furthermore, antimicrobial peptides from frogs are being investigated for their potential to combat the chytrid fungus Batrachochytrium dendrobatidis, which is responsible for the devastating amphibian disease chytridiomycosis. nih.gov Studies have shown that the antimicrobial peptides from the frog Rana muscosa can inhibit the growth of B. dendrobatidis in vitro, and this effect can be synergistic when combined with metabolites from symbiotic bacteria on the frog's skin. nih.gov

PeptideFungal StrainMIC (µM)Source
Ranatuerin-2PbC. albicans16 nih.gov
RPa (analog)C. albicans>256 nih.gov
RPb (analog)C. albicans32 nih.gov
Ranatuerin-2PLxC. albicans256 nih.gov

Activity Against Biofilm Formation and Eradication (e.g., Staphylococcus aureus biofilm)

Bacterial biofilms are communities of microorganisms encased in a self-produced matrix, which makes them notoriously resistant to conventional antibiotics. nih.govfrontiersin.orgdovepress.com The ability of this compound and its analogs to inhibit the formation of and eradicate existing biofilms is a critical area of research.

Studies have shown that Ranatuerin-2Pb and its analog RPb possess the ability to both inhibit the formation of Staphylococcus aureus biofilms and eradicate established biofilms. nih.gov The analog RPa also demonstrated antibiofilm activity against S. aureus. nih.gov This suggests that these peptides could be valuable in addressing infections associated with biofilms, which are a major cause of chronic and recurrent infections. mdpi.com

Antiproliferative Effects on Cancer Cell Lines In Vitro

Beyond their antimicrobial properties, some ranatuerin peptides have demonstrated the ability to inhibit the growth of cancer cells, highlighting their potential as anticancer agents. nih.govnih.gov

Inhibition of Proliferation in Diverse Human Cancer Cell Models (e.g., Lung, Breast, Cervical, Colorectal, Prostate Cancer)

This compound and its analogs have been evaluated for their antiproliferative effects against a variety of human cancer cell lines.

One study found that this compound had effective killing effects on the human lung cancer cell line A549, with a half-inhibitory concentration (IC50) of 15.32 μM. mdpi.com It also showed inhibitory effects on breast cancer (MCF7), cervical cancer (HeLa), and colorectal cancer (LoVo) cell lines. mdpi.com Another analog, Ranatuerin-2PLx, exhibited a dose-dependent inhibitory effect on several human cancer cell lines, with IC50 values ranging from 5.79 to 20.19 μM. nih.gov It was particularly potent against the prostate cancer cell line PC-3. nih.govnih.gov The study also showed that Ranatuerin-2PLx had a less potent effect on a normal human cell line, suggesting some selectivity for cancer cells. nih.gov

PeptideCancer Cell LineCancer TypeIC50 (µM)Source
This compoundA549Lung15.32 mdpi.com
This compoundMCF7Breast>50 mdpi.com
This compoundHeLaCervical>50 mdpi.com
This compoundLoVoColorectal25.12 mdpi.com
Ranatuerin-2PLxH157Lung10.15 nih.gov
Ranatuerin-2PLxMCF-7Breast20.19 nih.gov
Ranatuerin-2PLxPC-3Prostate5.79 nih.gov

Comparative Efficacy Across Different Cancer Cell Types

The anticancer potential of this compound and its analogs has been evaluated against a panel of human cancer cell lines, revealing varied efficacy and selectivity. Ranatuerin-2Pb, isolated from the skin secretion of the frog Rana pipiens, demonstrated significant inhibitory effects on the proliferation of several cancer cell lines. nih.gov Specifically, it was most potent against the non-small-cell lung cancer cell line NCI-H157, with a half-maximal inhibitory concentration (IC50) of 1.453 µM. nih.gov It also showed notable activity against the human glioblastoma astrocytoma cell line U251MG (IC50 of 2.172 µM), the human prostate carcinoma cell line PC-3 (IC50 of 2.251 µM), and the human breast cancer cell line MCF-7 (IC50 of 7.254 µM). nih.gov However, it exhibited no inhibitory effect on the proliferation of the melanocyte cell line MDA-MB-435s. nih.gov

In contrast, its truncated analogs, RPa and RPb, showed a more limited spectrum of activity, only inhibiting the proliferation of the NCI-H157 cell line with IC50 values of 5.841 µM and 6.856 µM, respectively. nih.gov Further investigation using a lactate (B86563) dehydrogenase (LDH) assay on the NCI-H157 lung cancer cell line indicated that Ranatuerin-2Pb induced the highest degree of membrane damage, consistent with its potent antiproliferative activity. nih.gov

Another study evaluated this compound against a different set of cancer cell lines, including lung cancer (A549), breast cancer (MCF7), cervical cancer (HeLa), and colon cancer (LoVo). mdpi.comresearchgate.net In this analysis, this compound showed an effective killing effect on A549 lung cancer cells, with a reported IC50 of 15.32 µM. mdpi.comresearchgate.net

Ranatuerin-2PLx, a peptide identified from lyophilized skin secretions, also displayed dose-dependent inhibition against five human cancer cell lines. nih.gov It was found to be most effective against the PC-3 prostate cancer cell line, with IC50 values ranging from 5.79 to 20.19 µM across all tested lines, which also included NCI-H157, MDA-MB-435S, U251MG, and MCF-7. nih.gov Analogs of Ranatuerin-2PLx, where the C-terminal loop was removed (R2PLx-22) or a lysine (B10760008) residue was substituted (S⁻²⁴-R2PLx), were significantly less potent, highlighting the importance of the C-terminal "rana-box" loop and its cationic nature for antiproliferative activity. nih.gov

The table below summarizes the comparative efficacy of this compound and its analogs across various cancer cell lines.

Table 1: Comparative IC50 Values (µM) of this compound and Analogs Across Different Cancer Cell Lines

PeptideNCI-H157 (Lung)U251MG (Glioblastoma)PC-3 (Prostate)MCF-7 (Breast)MDA-MB-435s (Melanoma)A549 (Lung)
Ranatuerin-2Pb 1.453 nih.gov2.172 nih.gov2.251 nih.gov7.254 nih.govNo Inhibition nih.gov-
RPa 5.841 nih.gov---No Inhibition nih.gov-
RPb 6.856 nih.gov---No Inhibition nih.gov-
This compound -----15.32 mdpi.comresearchgate.net
Ranatuerin-2PLx 5.79 - 20.19 nih.gov5.79 - 20.19 nih.gov5.79 - 20.19 nih.gov5.79 - 20.19 nih.gov5.79 - 20.19 nih.gov-
Note: A hyphen (-) indicates that the data was not available in the cited sources.

In Vivo Efficacy in Preclinical Animal Models

The evaluation of Ranatuerin peptides has extended to in vivo models to assess their therapeutic potential in a biological system.

Larval Infection Models (e.g., Galleria mellonella)

The greater wax moth, Galleria mellonella, has been utilized as an alternative in vivo model to study the efficacy of antimicrobial peptides due to its innate immune system showing similarities to that of vertebrates. nih.govmdpi.comnih.govnih.gov This model is advantageous for preliminary research as it is cost-effective and not subject to the same ethical constraints as vertebrate models. mdpi.comnih.gov

In one study, the in vivo efficacy of the Ranatuerin-2Pb analog, RPb, was assessed in a G. mellonella larval model of Staphylococcus aureus infection. The results demonstrated that RPb decreased the mortality of the infected larvae, indicating its potential as an antimicrobial agent in a live infection model. nih.gov

Similarly, a progressively designed analog, [Lys⁴,¹⁹, Leu²⁰]R2AW(1-22)-NH₂, derived from Ranatuerin-2-AW, was tested in a G. mellonella model infected with methicillin-resistant Staphylococcus aureus (MRSA). nih.govmdpi.com This rationally designed peptide showed potential in vivo efficacy, suggesting that targeted modifications can enhance the therapeutic effect of ranatuerin peptides against drug-resistant bacteria. nih.govmdpi.com

Other Relevant in vivo Preclinical Animal Models

While larval models provide valuable initial data, mammalian models are crucial for further preclinical development. researchgate.net However, based on the available research, there is a lack of specific in vivo efficacy studies for this compound or its direct analogs in other preclinical animal models, such as murine models, for either antimicrobial or anticancer applications. Studies on other peptides, like SET-M33 and Bombesin analogs, have utilized mouse and rat models to evaluate efficacy in conditions like pulmonary inflammation and for tumor imaging, respectively, but similar comprehensive studies for the this compound family are not detailed in the provided search results. mdpi.commdpi.com

Advanced Analytical Methodologies for Ranatuerin 2lb Research

Mass Spectrometry for Peptide Identification and Purity Assessment

Mass spectrometry is a cornerstone technique for the characterization of ranatuerin-2Lb. Electrospray ionization mass spectrometry (ESI-MS) is commonly employed to determine the molecular mass of the peptide with high accuracy. google.comuniprot.org This method has been used to confirm the molecular mass of both naturally isolated and synthetically produced this compound. google.comnih.gov For instance, the molecular mass of this compound has been determined to be 3198.9 Da. uniprot.org

Tandem mass spectrometry (MS/MS) plays a critical role in de novo sequencing of the peptide, which is essential when genomic data is unavailable. mdpi.com This top-down sequencing approach, utilizing methods like collision-induced dissociation (CID), higher-energy collisional dissociation (HCD), and electron-transfer dissociation (ETD), allows for the complete amino acid sequence to be determined. mdpi.com Furthermore, mass spectrometry is instrumental in verifying the presence of post-translational modifications, such as the disulfide bridge in ranatuerin-2 (B1576050) peptides, which is confirmed by mass analysis. google.com

High-Performance Liquid Chromatography (HPLC) for Purification and Analytical Purity

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for both the purification and the assessment of the purity of this compound. nih.govrenyi.hu Reversed-phase HPLC (RP-HPLC) is the most frequently used method, separating peptides based on their hydrophobicity. renyi.hu

In the research of this compound, RP-HPLC is used in a multi-step purification process. Initially, crude extracts from frog skin secretions are partially purified using methods like gel permeation chromatography. google.comgoogle.com Subsequently, fractions containing ranatuerin peptides are subjected to one or more rounds of RP-HPLC on columns such as Vydac C-18 or C-8 to achieve near-homogeneity. google.com The purity of the final peptide is assessed by the symmetrical shape of the peak in the chromatogram. google.com For synthetic this compound and its analogues, RP-HPLC is used to purify the peptide to a high degree, often greater than 95%, and to verify its purity analytically. nih.gov

The following table summarizes the chromatographic techniques used in the purification of ranatuerin peptides:

Chromatographic MethodColumn TypeApplicationReference
Gel Permeation ChromatographySephadex G-25Initial partial purification of skin extracts google.comgoogle.com
Reversed-Phase HPLCVydac C-18 (semipreparative)Purification of ranatuerin fractions google.comgoogle.com
Reversed-Phase HPLCVydac phenyl and C-8 (analytical)Final purification to near-homogeneity google.com
Reversed-Phase HPLCPhenomenex C-5Purification of synthetic peptides nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Three-Dimensional Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of peptides like this compound in solution. nih.gov This method provides insights into the peptide's conformation, which is crucial for understanding its biological activity. nih.gov For the related peptide, ranatuerin-2CSa, proton NMR spectroscopy was used to investigate its solution structure. nih.gov These studies revealed that while the peptide is unstructured in an aqueous solution, it adopts a helix-turn-helix conformation in a membrane-mimicking environment, such as a mixture of 2,2,2-trifluoroethanol (B45653) (TFE) and water. nih.gov This structural information is vital for the design of analogues with improved therapeutic properties. nih.gov Although specific NMR studies on this compound were not detailed in the provided results, the methodology is directly applicable and essential for its structural elucidation. semanticscholar.orgmdpi.com

Molecular Modeling and Computational Approaches for Structural Prediction and Peptide Design

Molecular modeling and computational methods are increasingly used to predict the structure of peptides and to design novel analogues with enhanced properties. gloriabazargan.comtarosdiscovery.com These approaches complement experimental techniques like NMR and X-ray crystallography. mdpi.com For this compound, computational models have been used to predict its three-dimensional structure. mdpi.com These structural models are then used in hybrid models to predict the anticancer activity and toxicity of the peptide. mdpi.commdpi.com

Computational tools can predict secondary structures, such as the presence of α-helical regions joined by a hinge, which is a common feature in ranatuerin peptides. google.com Molecular dynamics simulations can provide insights into the dynamic behavior of the peptide. gloriabazargan.com Furthermore, these computational approaches are invaluable for in silico design of peptide analogues, allowing for the exploration of modifications that could lead to higher potency and specificity before undertaking their chemical synthesis. google.comtarosdiscovery.com

Gene Expression Profiling Techniques for Biosynthesis Research

Understanding the biosynthesis of this compound involves studying the expression of the gene that encodes it. Gene expression profiling techniques are powerful tools for this purpose. nih.govnih.gov The process typically begins with the extraction of total RNA from the relevant tissue, such as the skin glands of the frog. nih.govnih.gov This RNA is then reverse-transcribed into complementary DNA (cDNA). nih.gov

A "shotgun" cloning approach has been successfully used to clone the full-length cDNA encoding a ranatuerin-2 peptide from a skin secretion-derived cDNA library. nih.gov Analysis of the cloned cDNA reveals the structure of the precursor protein, which typically includes a signal peptide, an acidic spacer, and the mature peptide sequence. nih.gov Techniques like quantitative real-time PCR (qRT-PCR) can be used to quantify the expression levels of the specific gene, providing insights into the regulation of the peptide's biosynthesis. nih.gov

Future Research Avenues and Potential Applications of Ranatuerin 2lb

Development of Novel Therapeutic Lead Compounds from Ranatuerin-2Lb Scaffolds

The basic structure of ranatuerin peptides, such as this compound, provides a robust scaffold for the design of novel therapeutic lead compounds. google.com These peptides, found in the skin of various frog species including those of the genus Rana, are part of the innate immune system and demonstrate broad-spectrum antimicrobial activity. mdpi.comresearchgate.netresearchgate.net The primary structure of ranatuerin-2 (B1576050) peptides typically includes a C-terminal cyclic domain, which has been a focus of structure-activity relationship studies. google.comnih.gov

Research has shown that ranatuerin peptides can inhibit the growth of Gram-positive and Gram-negative bacteria, as well as some fungi. google.com For instance, Ranatuerin-2Pb has demonstrated activity against Staphylococcus aureus, Escherichia coli, and Candida albicans. nih.gov Beyond their antimicrobial properties, some ranatuerins, like Ranatuerin-2PLx, have shown potential in inhibiting the proliferation of cancer cells, indicating a dual therapeutic potential. mdpi.comresearchgate.net This anticancer activity has been observed against various cell lines, including prostate cancer (PC-3), lung cancer (H157), breast cancer (MCF-7), and glioblastoma (U251MG). vulcanchem.comnih.gov The development of lead compounds from these scaffolds involves identifying the key structural features responsible for these activities and optimizing them to enhance efficacy and selectivity.

Strategies for Enhancing Selectivity and Potency through Peptide Modifications

A significant area of future research lies in the targeted modification of the this compound peptide sequence to enhance its selectivity and potency. nih.gov The goal of these modifications is to increase the therapeutic efficacy while minimizing potential toxicity to mammalian cells. frontiersin.org

Key strategies for peptide modification include:

Amino Acid Substitution: Replacing specific amino acids can alter the peptide's physicochemical properties, such as hydrophobicity and net charge, which are critical for its interaction with cell membranes. chemrxiv.org For example, substituting acidic amino acids with positively charged residues like lysine (B10760008) has been shown to enhance antibacterial activity. mdpi.com

Truncation and Analogue Synthesis: Creating shorter versions (analogues) of the peptide can help identify the minimal active sequence and remove non-essential parts that might contribute to toxicity. nih.gov Studies on Ranatuerin-2Pb and its truncated analogues, RPa and RPb, revealed that specific truncations could either diminish or retain broad-spectrum antimicrobial activity, highlighting the importance of the C-terminal region. nih.gov

Modifications to the "Rana Box": The conserved cyclic domain at the C-terminus, known as the "Rana box," is crucial for the biological activity of many ranatuerin peptides. nih.govnih.gov Research on Ranatuerin-2PLx demonstrated that removing this loop or reducing the net positive charge within it significantly decreased its antimicrobial and antiproliferative activities. nih.gov Conversely, other studies have suggested that for some activities, the disulfide bridge and Rana box might be dispensable. mdpi.com

C-terminal Amidation: This common modification can increase the peptide's stability and resistance to degradation by proteases. frontiersin.org

These modifications aim to create peptides with improved therapeutic indices, meaning they are more potent against target pathogens or cancer cells and less harmful to host cells. chemrxiv.org

Compound NameModification from Parent PeptideImpact on Activity
[Lys4,19, Leu20]R2AW(1-22)-NH2Substitution of acidic amino acids with lysine, introduction of leucine, and removal of the Rana box from Ranatuerin-2-AW (R2AW). mdpi.comSignificantly improved antibacterial and anticancer activities. mdpi.com
RPaTruncated analogue of Ranatuerin-2Pb (removed RT). nih.govLost antimicrobial activity against several microbes, including C. albicans and MRSA. nih.gov
RPbTruncated analogue of Ranatuerin-2Pb (recited 18 C-terminal amino acids and amidated). nih.govRetained broad-spectrum antimicrobial activity. nih.gov
R2PLx-22Truncated analogue of Ranatuerin-2PLx. nih.govMarkedly decreased antimicrobial and antiproliferative activities. nih.gov
S-24-R2PLxSubstituted analogue of Ranatuerin-2PLx with reduced net positive charge in the C-terminal domain. nih.govNotably reduced biological activities. nih.gov

Investigation of Synergistic Effects with Existing Therapeutic Agents

Another promising research avenue is the investigation of synergistic effects when this compound or its derivatives are used in combination with existing therapeutic agents, such as conventional antibiotics or chemotherapy drugs. frontiersin.org Synergism occurs when the combined effect of two drugs is greater than the sum of their individual effects. mdpi.com

For antimicrobial applications, combining ranatuerin peptides with traditional antibiotics could potentially:

Lower the required dose of the antibiotic, thereby reducing side effects.

Overcome antibiotic resistance mechanisms in bacteria. frontiersin.org

Broaden the spectrum of activity.

In the context of cancer therapy, combining ranatuerin peptides with chemotherapeutic agents could enhance the killing of cancer cells and potentially reduce the development of drug resistance. mdpi.com The mechanism often involves the peptide disrupting the cancer cell membrane, which can increase the uptake and efficacy of the conventional drug. frontiersin.org Future studies will need to systematically screen for effective combinations and elucidate the underlying mechanisms of synergy.

Exploration of Immunomodulatory Properties of Ranatuerin-2 Peptides

Beyond their direct antimicrobial and anticancer activities, many antimicrobial peptides (AMPs) possess immunomodulatory properties, meaning they can modulate the host's immune response. imrpress.comnih.gov This is a critical area for future investigation for the ranatuerin-2 family.

These peptides could potentially:

Stimulate the recruitment of immune cells to the site of infection or inflammation. frontiersin.org

Modulate the production of cytokines, which are signaling molecules that regulate the immune response. biorxiv.org

Enhance the clearance of pathogens by immune cells.

For example, some synthetic AMPs have been shown to reduce the release of pro-inflammatory cytokines like IL-6 and TNF-α. biorxiv.orgmdpi.com Exploring the immunomodulatory effects of this compound and its analogues could open up new therapeutic applications, such as in the treatment of inflammatory diseases or as vaccine adjuvants.

Optimization of Biotechnological Production for Ranatuerin-2 Peptides

For ranatuerin-2 peptides to be clinically viable, cost-effective and scalable production methods are essential. vulcanchem.com While chemical synthesis is feasible for research quantities, it can be expensive for large-scale production. nih.gov Therefore, optimizing biotechnological production systems is a key future direction.

This involves exploring recombinant DNA technology to produce these peptides in microbial or other expression systems. Challenges include potential toxicity of the peptide to the host organism and ensuring proper folding and post-translational modifications, such as the formation of the C-terminal disulfide bridge. Research into efficient purification and production protocols will be crucial for the commercial development of ranatuerin-based therapeutics.

Application of Advanced Computational and AI-Driven Peptide Design

The use of advanced computational tools and artificial intelligence (AI) is set to revolutionize the design and optimization of peptides like this compound. mdpi.comnih.govchemrxiv.org These technologies can accelerate the discovery of novel AMPs with enhanced properties. nih.gov

Predictive Modeling: Machine learning models can predict the antimicrobial or anticancer activity, toxicity, and other properties of novel peptide sequences based on existing data. mdpi.comfrontiersin.org This allows for the in silico screening of vast numbers of potential candidates before committing to expensive and time-consuming laboratory synthesis and testing. nih.gov

Generative Models: AI can generate entirely new peptide sequences that are optimized for specific properties, such as high potency and low toxicity. chemrxiv.org

Structure-Activity Relationship (SAR) Analysis: Computational methods can provide deep insights into how the three-dimensional structure of a peptide relates to its biological function, guiding the rational design of more effective analogues. frontiersin.org

By integrating AI and computational modeling into the research and development process, scientists can more efficiently navigate the vast peptide sequence space to identify and refine promising therapeutic candidates based on the this compound scaffold. nih.govchemrxiv.org

Q & A

Q. What are the recommended methodologies for structural characterization of Ranatuerin-2Lb?

To determine the 3D structure of this compound, techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography are essential. These methods allow precise mapping of α-helical regions and disulfide bond arrangements, as illustrated in structural studies of related peptides . For reproducibility, experimental protocols must detail solvent conditions, temperature, and data refinement parameters, aligning with guidelines for rigorous methodology documentation .

Q. How can researchers ensure the purity and identity of synthesized this compound?

Use reverse-phase high-performance liquid chromatography (RP-HPLC) for purity assessment and mass spectrometry (MS) for molecular weight confirmation. For novel synthetic batches, include circular dichroism (CD) to verify secondary structure fidelity. Document all steps in alignment with journal requirements for experimental reproducibility .

Q. What in vitro assays are suitable for preliminary functional analysis of this compound?

Begin with cell viability assays (e.g., MTT or LDH release) to assess cytotoxicity. Pair these with membrane permeability tests (e.g., calcein leakage assays) to evaluate peptide-lipid interactions. Ensure assays are replicated across multiple cell lines to address biological variability .

Advanced Research Questions

Q. How can conflicting results in this compound’s antimicrobial efficacy be resolved?

Contradictions may arise from variations in experimental conditions (e.g., pH, ionic strength). Conduct meta-analyses of published data to identify confounding variables, then design controlled studies to isolate these factors. Use molecular dynamics simulations to model peptide-membrane interactions under diverse conditions, cross-referencing with empirical data .

Q. What strategies optimize the structure-activity relationship (SAR) analysis of this compound?

Employ alanine-scanning mutagenesis to identify critical residues for bioactivity. Combine this with molecular docking to predict binding affinities for targets like bacterial membranes. Validate findings using surface plasmon resonance (SPR) to quantify interaction kinetics. Ensure SAR hypotheses are tested across multiple biological replicates .

Q. How can researchers address reproducibility challenges in this compound’s functional studies?

Standardize protocols for peptide storage (e.g., lyophilization conditions) and reconstitution (e.g., buffer composition). Publish raw data and statistical analyses in supplemental materials, adhering to FAIR (Findable, Accessible, Interoperable, Reusable) principles. Use blinded experimental designs to minimize bias .

Methodological Considerations

Q. What computational tools are effective for predicting this compound’s interactions with microbial membranes?

Molecular dynamics (MD) simulations (e.g., GROMACS or AMBER) can model peptide insertion into lipid bilayers. Pair these with bioinformatics tools (e.g., PEP-FOLD3) for de novo structure prediction. Cross-validate results with experimental techniques like cryo-electron microscopy .

Q. How should researchers design dose-response studies for this compound’s therapeutic potential?

Use logarithmic concentration gradients to determine EC50/IC50 values. Include positive controls (e.g., established antimicrobial peptides) and negative controls (e.g., scrambled peptide sequences). Apply Hill slope analysis to assess cooperative effects, ensuring statistical power through sample size calculations .

Data Analysis & Reporting

Q. What statistical approaches are appropriate for analyzing this compound’s bioactivity data?

Apply non-parametric tests (e.g., Mann-Whitney U) for non-normally distributed datasets. For time-series data (e.g., kinetic assays), use mixed-effects models to account for intra-experiment variability. Report effect sizes and confidence intervals to enhance interpretability .

Q. How can researchers integrate omics data to explore this compound’s mechanism of action?

Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify pathways modulated by the peptide. Use network pharmacology tools (e.g., STRING or Cytoscape) to map protein-protein interactions. Validate key targets via siRNA knockdown or CRISPR-Cas9 editing .

Q. Guidelines for Citations & Reproducibility

  • Always reference original structural data from peer-reviewed studies, avoiding commercial databases .
  • Follow journal-specific requirements for supplemental data deposition (e.g., PDB for structures, PRIDE for proteomics) .
  • Address ethical standards by disclosing conflicts of interest and obtaining IRB approval for studies involving human-derived samples .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.